molecular formula C21H33N3O2 B7161509 N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide

N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide

Cat. No.: B7161509
M. Wt: 359.5 g/mol
InChI Key: FDMFPHCGPUVZGR-UHFFFAOYSA-N
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Description

    Starting Materials: The benzylpiperidine intermediate and ethylene oxide.

    Reaction Conditions: This step is typically performed under basic conditions using a strong base like sodium hydride or potassium tert-butoxide.

    Procedure: Ethylene oxide is added to the benzylpiperidine intermediate in the presence of the base, and the mixture is stirred at low temperatures to control the reaction rate.

  • Formation of the Carboxamide

      Starting Materials: The hydroxyethyl-substituted benzylpiperidine and an appropriate carboxylic acid derivative (e.g., acyl chloride or anhydride).

      Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like dichloromethane.

      Procedure: The carboxylic acid derivative is added to the hydroxyethyl-substituted benzylpiperidine in the presence of the coupling agent, and the mixture is stirred at room temperature until the reaction is complete.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

    Properties

    IUPAC Name

    N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H33N3O2/c25-14-11-20-10-4-5-13-24(20)21(26)22-15-19-9-6-12-23(17-19)16-18-7-2-1-3-8-18/h1-3,7-8,19-20,25H,4-6,9-17H2,(H,22,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FDMFPHCGPUVZGR-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCN(C(C1)CCO)C(=O)NCC2CCCN(C2)CC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H33N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    359.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide typically involves multiple steps:

    • Formation of the Benzylpiperidine Intermediate

        Starting Materials: Benzyl chloride and piperidine.

        Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like toluene or dichloromethane.

        Procedure: Benzyl chloride is added dropwise to a solution of piperidine and the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

        Conditions: Typically carried out in acidic or basic aqueous solutions.

        Products: Oxidation of the hydroxyethyl group can lead to the formation of a carboxylic acid derivative.

    • Reduction

        Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

        Conditions: Usually performed in anhydrous solvents such as ether or tetrahydrofuran.

        Products: Reduction of the carboxamide group can yield the corresponding amine.

    • Substitution

        Reagents: Nucleophiles such as alkoxides or amines.

        Conditions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

        Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

    In chemistry, N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

    Biology

    In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a ligand for receptor binding studies or as a probe to investigate cellular pathways.

    Medicine

    In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity as an analgesic, anti-inflammatory, or neuroprotective agent, among other possible pharmacological properties.

    Industry

    In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism of action of N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

    Comparison with Similar Compounds

    Similar Compounds

      N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide: Similar structure but with a different substitution pattern on the piperidine ring.

      N-[(1-phenylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide: Similar structure with a phenyl group instead of a benzyl group.

      N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-methoxyethyl)piperidine-1-carboxamide: Similar structure with a methoxyethyl group instead of a hydroxyethyl group.

    Uniqueness

    N-[(1-benzylpiperidin-3-yl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxyethyl and benzyl groups. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

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